molecular formula C4H5Br2F3 B132240 1,4-Dibromo-1,1,2-trifluorobutane CAS No. 155957-57-6

1,4-Dibromo-1,1,2-trifluorobutane

Cat. No. B132240
M. Wt: 269.89 g/mol
InChI Key: UNPJUIZHZWFYLY-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,1,2-trifluorobutane is a halogenated organic compound that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactions have been investigated, which can provide insights into the behavior of 1,4-Dibromo-1,1,2-trifluorobutane.

Synthesis Analysis

The synthesis of halogenated butanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene, a related compound, was achieved in three steps starting with the addition of bromine to chlorotrifluoroethylene . This process could potentially be adapted for the synthesis of 1,4-Dibromo-1,1,2-trifluorobutane by optimizing the conditions for halogenation and controlling the placement of bromine atoms on the butane backbone.

Molecular Structure Analysis

The molecular structure of halogenated butanes is crucial in determining their physical and chemical properties. For example, the structure and conformation of 1,4-difluorobutane were determined using gas-phase electron diffraction and theoretical calculations, which showed that the proportion of conformers with close fluorine atoms was small . This suggests that similar studies on 1,4-Dibromo-1,1,2-trifluorobutane could reveal the absence of effects like the gauche effect, which stabilizes certain conformations in other difluoro compounds.

Chemical Reactions Analysis

Halogenated butanes participate in various chemical reactions. For example, difluorodienes are produced from the double dehydrobromination of dibromo-difluorobutanes . This indicates that 1,4-Dibromo-1,1,2-trifluorobutane might also undergo similar elimination reactions under the right conditions. Additionally, the photochemically initiated reaction of dibromo-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the formation of dibromo-dichlorohexafluorobutane, which upon dehalogenation yielded perfluoro-1,3-butadiene . This suggests that photochemical reactions could be a pathway for transforming 1,4-Dibromo-1,1,2-trifluorobutane into other fluorinated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For instance, the separation of meso and racemic forms of dibromobutane diols by gas chromatography was successful only in the form of derivatives, indicating that the physical properties such as polarity and boiling points are critical for separation techniques . The NMR investigation of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided detailed information on chemical shifts and coupling constants, which are essential for understanding the electronic environment of the molecule . These studies highlight the importance of detailed characterization to understand the behavior of 1,4-Dibromo-1,1,2-trifluorobutane in various conditions.

Scientific Research Applications

Synthesis and Copolymerization

1,4-Dibromo-1,1,2-trifluorobutane serves as a precursor in the synthesis and copolymerization of fluorinated monomers. A notable application involves its use in the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene. This process is part of producing bromo-containing poly(vinylidene fluoride)s, which are then subjected to chemical modifications such as elimination or nucleophilic substitution of bromine. Such processes are critical for developing materials with specific properties, such as high thermal stability and resistance to solvents and acids (Guiot et al., 2005).

Fluorinated Butanolides and Butenolides Synthesis

The compound also plays a role in the synthesis of fluorinated butanolides and butenolides. A study detailed the preparation of 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide through a multi-step process starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane. These compounds are significant for their potential in pharmaceutical synthesis and agrochemical applications due to their unique reactivity and the presence of fluorine atoms (Paleta et al., 2000).

Covalent Organic Frameworks (COFs)

Another research avenue involves the use of 1,4-dibromo-1,1,2-trifluorobutane in the synthesis of covalent organic frameworks (COFs) based on melamine and dibromoalkanes. These COFs are synthesized for various applications, including catalysis for H2 generation from hydrolysis of NaBH4 and as templates for in-situ metal nanoparticle preparation. The study highlights the versatility of these frameworks for environmental and energy-related applications, showcasing the potential of dibromoalkanes in advanced material science (Sahiner et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "1,4-Dibromo-1,1,2-trifluorobutane" . Personal protective equipment and chemical impermeable gloves are recommended .

properties

IUPAC Name

1,4-dibromo-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPJUIZHZWFYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382640
Record name 1,4-dibromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-1,1,2-trifluorobutane

CAS RN

155957-57-6
Record name 1,4-dibromo-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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